Butriptyline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding the mechanisms of action in depression:

Researchers are investigating the precise mechanisms by which Butriptyline exerts its antidepressant effects. Studies suggest it may influence various neurotransmitter systems, including norepinephrine and serotonin, potentially leading to improved mood regulation.

Treatment of other psychiatric conditions:

Beyond depression, research is exploring the potential of Butriptyline in managing other mental health conditions. This includes studies investigating its effectiveness in:

- Chronic pain: Butriptyline's potential role in pain management is being explored due to its possible interaction with pain pathways in the central nervous system.

- Attention deficit hyperactivity disorder (ADHD): Limited research suggests Butriptyline might offer some benefit in managing symptoms of ADHD, particularly in adults, but further studies are needed.

- Eating disorders: Early research indicates Butriptyline may be helpful in treating some symptoms of bulimia nervosa, but more robust evidence is needed.

Investigating potential benefits in neurological disorders:

Scientific research is exploring the potential of Butriptyline in managing some neurological conditions, including:

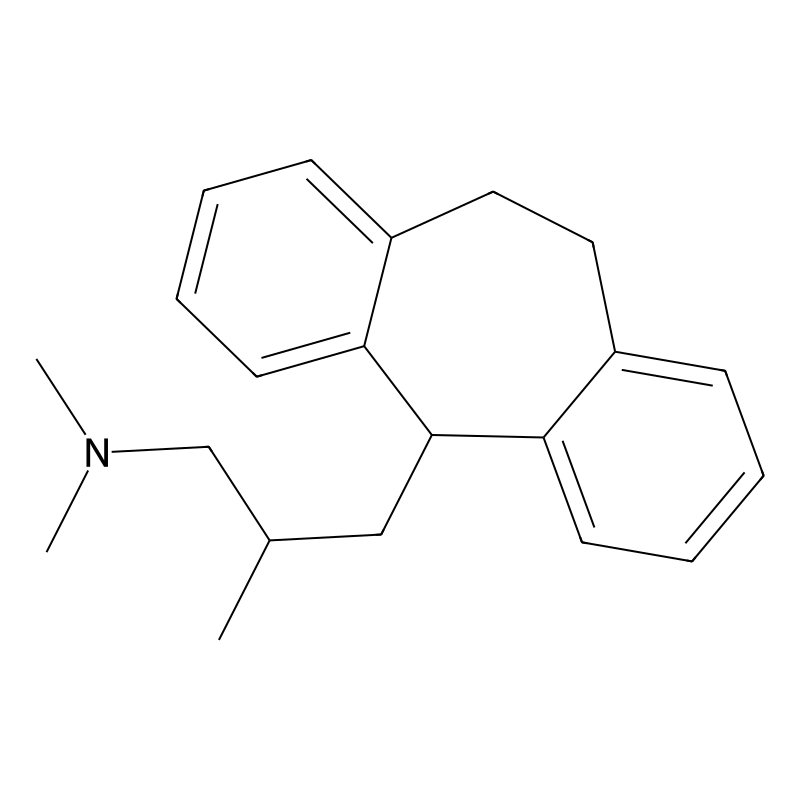

Butriptyline is a tricyclic antidepressant that has been utilized primarily in Europe since its introduction in the mid-1970s. It is structurally characterized as a dibenzocycloheptadiene compound, specifically an analogue of amitriptyline, distinguished by its isobutyl side chain. The chemical formula of butriptyline is , with a molar mass of approximately 293.454 g/mol . It exhibits a range of pharmacological effects, including potent antihistaminic and anticholinergic properties, alongside moderate antagonistic activity on serotonin and adrenergic receptors .

Butriptyline exhibits a multifaceted mechanism of action. It primarily functions as an inhibitor of serotonin and norepinephrine reuptake, contributing to its antidepressant effects. Additionally, it acts as an antagonist at various receptor sites, including 5-HT_2 and alpha-1 adrenergic receptors . Its anticholinergic effects can lead to side effects such as dry mouth and constipation, while its antihistaminic properties may contribute to sedation .

The synthesis of butriptyline typically involves multi-step organic reactions starting from simpler precursors. The process includes the construction of the dibenzocycloheptadiene framework followed by the introduction of the isobutyl side chain. Specific methodologies may vary, but common synthetic routes include:

- Formation of the dibenzocycloheptadiene core: This could involve cyclization reactions.

- Side chain modification: Introducing the isobutyl group through alkylation techniques.

- Purification: Employing recrystallization or chromatography to isolate the final product .

Butriptyline is primarily used for treating major depressive disorders and may also be effective in managing anxiety disorders. Its unique profile allows it to be considered for patients who do not respond adequately to other antidepressants . Additionally, due to its sedative properties, it may be prescribed off-label for insomnia or related sleep disorders.

Research indicates that butriptyline interacts with various neurotransmitter systems beyond serotonin and norepinephrine. For instance, it has been shown to block the arousal reaction induced by physostigmine in animal studies, indicating potential interactions with cholinergic systems . Furthermore, butriptyline's effects on sleep patterns suggest it may influence gamma-aminobutyric acid (GABA) receptor activity indirectly through its sedative properties .

Butriptyline shares structural similarities with several other tricyclic antidepressants. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Features |

|---|---|---|

| Amitriptyline | Dibenzocycloheptadiene | Stronger serotonin-norepinephrine reuptake inhibition; more sedative effects. |

| Nortriptyline | Dibenzocycloheptadiene | Active metabolite of amitriptyline; secondary amine with similar applications. |

| Clomipramine | Dibenzocycloheptadiene | Potent serotonin reuptake inhibitor; used for obsessive-compulsive disorder. |

| Doxepin | Dibenzocycloheptadiene | Dual-action antidepressant; also used for insomnia due to sedative properties. |

| Protriptyline | Dibenzocycloheptadiene | Less sedating; primarily used for depression with fewer anticholinergic effects. |

Butriptyline's unique isobutyl side chain differentiates it from these compounds, potentially influencing its pharmacodynamic profile and side effect spectrum .

Receptor Interactions (5-HT, NE, H1, mACh)

Butriptyline demonstrates broad receptor activity, modulating serotonin (5-HT), norepinephrine (NE), histamine (H1), and muscarinic acetylcholine (mACh) receptors. As a potent antagonist of 5-HT2A receptors, it inhibits Gq/11 protein-coupled signaling, reducing phospholipase C-beta activation and downstream calcium ion release from intracellular stores [1]. This mechanism suppresses 5-HT-mediated neural excitability, contributing to its antidepressant and anxiolytic effects [1].

Unlike amitriptyline, butriptyline shows weaker affinity for NE reuptake transporters, as evidenced by its limited potentiation of noradrenaline-induced contractions in the cat nictitating membrane [3]. However, it retains significant H1 and mACh receptor antagonism, which underlies its sedative and anticholinergic effects [1] [3]. These properties align with its dual clinical role in alleviating both depressive and anxiety symptoms [3].

Table 1: Receptor Binding Profile of Butriptyline

| Receptor | Action | Functional Outcome |

|---|---|---|

| 5-HT2A | Antagonism | Reduced neural excitability [1] |

| H1 | Antagonism | Sedation [1] |

| mACh | Antagonism | Anticholinergic effects [1] |

Neurotransmitter Reuptake Inhibition

Butriptyline exhibits differential reuptake inhibition across monoamine systems. While it potently blocks dopamine uptake in the rat corpus striatum (IC50: 10⁻⁶–10⁻⁵ M) [2], its effects on serotonin and norepinephrine reuptake are less pronounced compared to other TCAs. In guinea pig vas deferens models, butriptyline failed to antagonize guanethidine-induced adrenergic neuron blockade, suggesting minimal NE reuptake inhibition [3]. This contrasts with amitriptyline and imipramine, which robustly inhibit both NE and 5-HT transporters [3].

Anticholinergic and Sedative Effects

The drug’s anticholinergic activity stems from mACh receptor blockade, which may contribute to side effects like dry mouth and constipation [1]. Its sedative properties are primarily mediated through H1 receptor antagonism, a feature shared with other sedating TCAs such as trimipramine [3]. These effects position butriptyline as a viable option for patients with comorbid insomnia or agitation [3].

Comparative Pharmacodynamics with Other TCAs

Amitriptyline and Trimipramine Analogs

Structurally, butriptyline differs from amitriptyline by an isobutyl side chain substitution [4]. This modification alters its receptor binding kinetics, reducing NE reuptake inhibition while preserving 5-HT2A antagonism [3]. In electroencephalogram (EEG) studies, both drugs suppressed rapid eye movement (REM) sleep in rats, but butriptyline required higher doses (20–30 mg/kg vs. 10–20 mg/kg for amitriptyline) to achieve comparable effects [3].

Trimipramine, another sedating TCA, shares butriptyline’s strong H1 antagonism but exhibits greater 5-HT reuptake inhibition due to its metabolic derivative, 2-OH-trimipramine [5]. Butriptyline’s unique profile thus lies in its balanced 5-HT2A and H1 activity without significant transporter inhibition [3].

Distinctions in Receptor Binding Affinity

Butriptyline’s receptor affinity pattern diverges markedly from classical TCAs:

Table 2: Comparative Receptor Affinity of Select TCAs

| TCA | 5-HT2A | NE Transporter | H1 | mACh |

|---|---|---|---|---|

| Butriptyline | High | Low | High | Moderate |

| Amitriptyline | High | High | High | High |

| Trimipramine | Moderate | Moderate | High | Moderate |

This table highlights butriptyline’s selective 5-HT2A antagonism and minimal transporter engagement, distinguishing it from amitriptyline’s dual reuptake inhibition [3] [5].

Metabolic Pathways and Bioactive Metabolites

Butriptyline undergoes hepatic metabolism primarily via cytochrome P450 enzymes, though specific isoforms involved remain uncharacterized in the provided data [2]. Pharmacokinetic studies in healthy adults report a half-life of 19.3–19.8 hours and peak plasma concentrations (Cmax) of 20.3–46.5 ng/mL after a 75 mg dose [2]. Unlike amitriptyline, which is metabolized to the active compound nortriptyline [5], butriptyline’s metabolic products have not been identified as pharmacologically active in available literature [2] [4]. This suggests its clinical effects are mediated predominantly by the parent compound rather than metabolites.

Table 3: Key Pharmacokinetic Parameters of Butriptyline

| Parameter | Value Range | Population |

|---|---|---|

| Cmax | 20.3–46.5 ng/mL | Healthy adults [2] |

| AUC | 536.6–638.7 ng·h/mL | Healthy adults [2] |

| Half-life | 19.3–19.8 hours | Healthy adults [2] |

Major Depressive Disorder

Butriptyline has demonstrated therapeutic efficacy in the treatment of major depressive disorder, with clinical evidence supporting its use as an antidepressant agent. A comprehensive multi-center general practitioner assessment involving 153 patients with non-psychotic depression revealed that 69% of patients experienced good or fair response to butriptyline treatment at dosages ranging from 75 to 150 mg daily [1]. This response rate indicates substantial clinical benefit in the treatment of depressive episodes.

Comparative efficacy studies have provided additional evidence for butriptyline effectiveness in major depressive disorder. A double-blind controlled multicenter trial comparing butriptyline with amitriptyline in 77 primary depressive inpatients demonstrated superior antidepressant effects with butriptyline [2]. The study showed that butriptyline was significantly more effective than amitriptyline across multiple depression rating scales, including the Hamilton Depression Rating Scale, Overall Depression Scale, and Brief Psychiatric Rating Scale. Notably, butriptyline showed superior efficacy in reducing depression, guilt, anxiety, somatization, and somatic complaints compared to amitriptyline [2].

The therapeutic response to butriptyline in major depressive disorder appears to be characterized by both efficacy and tolerability advantages. Clinical trials have consistently shown that butriptyline maintains comparable or superior antidepressant efficacy while demonstrating improved tolerability profiles compared to other tricyclic antidepressants [2]. The medication showed a significantly lower dropout rate compared to amitriptyline, suggesting better patient acceptance and adherence to treatment [2].

Research findings indicate that butriptyline effectiveness in major depressive disorder is not limited to patients with pure depression but extends to those with comorbid anxiety symptoms. The multi-center study demonstrated that butriptyline was effective in treating patients with depression both with and without accompanying anxiety, suggesting broad applicability across different depressive presentations [1].

Anxiety Spectrum Disorders

The therapeutic application of butriptyline in anxiety spectrum disorders is supported by clinical evidence demonstrating its efficacy in treating patients with mixed anxiety-depressive presentations. Clinical studies have shown that butriptyline is effective in managing patients with non-psychotic depression accompanied by anxiety symptoms, indicating its potential utility in anxiety disorders [1].

Comparative research on tricyclic antidepressants suggests that butriptyline may share similar anxiolytic properties with other medications in its class. Studies examining tricyclic antidepressants for anxiety-related conditions have found that these medications can provide significant relief for anxiety symptoms, particularly when combined with depressive features [3]. The dual mechanism of action inherent in tricyclic antidepressants, affecting both serotonin and norepinephrine neurotransmission, provides a pharmacological basis for treating anxiety spectrum disorders.

Clinical evidence from controlled trials indicates that butriptyline demonstrates comparable efficacy to other tricyclic antidepressants in managing anxiety symptoms. Research comparing different tricyclic antidepressants has shown that medications in this class can effectively reduce anxiety symptoms, with butriptyline showing particular advantages in terms of tolerability and side effect profiles [2]. The reduced anticholinergic effects associated with butriptyline may make it particularly suitable for patients with anxiety who are sensitive to typical tricyclic side effects.

The therapeutic response to butriptyline in anxiety spectrum disorders appears to be characterized by gradual improvement over several weeks of treatment. Clinical studies have demonstrated that patients with anxiety-depression combinations show progressive improvement with butriptyline treatment, with optimal responses typically achieved after 4-6 weeks of consistent therapy [1]. This time course is consistent with the known pharmacokinetics and pharmacodynamics of tricyclic antidepressants in treating anxiety-related conditions.

Obsessive-Compulsive and Personality Disorders

The therapeutic application of butriptyline in obsessive-compulsive disorder and personality disorders is limited by insufficient direct clinical evidence. However, research on tricyclic antidepressants in obsessive-compulsive disorder provides context for understanding the potential role of butriptyline in these conditions.

Clinical studies examining tricyclic antidepressants for obsessive-compulsive disorder have shown mixed results, with some tricyclic medications demonstrating limited efficacy compared to selective serotonin reuptake inhibitors. Research has indicated that clomipramine, a tricyclic antidepressant with strong serotonin reuptake inhibition properties, shows superior efficacy to other tricyclic antidepressants such as nortriptyline in treating obsessive-compulsive disorder [4]. This suggests that the specific pharmacological profile of individual tricyclic antidepressants significantly influences their effectiveness in obsessive-compulsive disorder.

The theoretical basis for butriptyline use in obsessive-compulsive disorder lies in its serotonergic activity, although its potency for serotonin reuptake inhibition is lower than that of clomipramine. Research has demonstrated that effective treatment of obsessive-compulsive disorder requires medications with strong serotonin reuptake inhibition properties, and butriptyline binding affinity for the serotonin transporter is relatively modest compared to more effective agents [5].

In the context of personality disorders, particularly borderline personality disorder, research has shown that tricyclic antidepressants generally demonstrate limited effectiveness. Studies examining the use of tricyclic antidepressants in borderline personality disorder have found that these medications show little benefit for core personality disorder symptoms, with some evidence suggesting potential worsening of impulsivity due to anticholinergic effects [6]. The limited anticholinergic activity of butriptyline compared to other tricyclic antidepressants may theoretically provide some advantage in personality disorder treatment, although specific clinical evidence is lacking.

Current clinical guidelines for obsessive-compulsive disorder treatment emphasize the use of selective serotonin reuptake inhibitors as first-line pharmacotherapy, with tricyclic antidepressants relegated to second-line or adjunctive roles [7]. This positioning reflects the superior efficacy and tolerability profiles of newer antidepressants compared to traditional tricyclic medications in treating obsessive-compulsive symptoms.

Non-Psychiatric Applications

Neuropathic Pain Management

The therapeutic application of butriptyline in neuropathic pain management lacks direct clinical evidence, but research on related tricyclic antidepressants provides relevant context for understanding potential analgesic properties. Studies examining tricyclic antidepressants for neuropathic pain conditions have shown variable results, with some medications demonstrating modest analgesic benefits.

Research on nortriptyline, a tricyclic antidepressant with similar pharmacological properties to butriptyline, has provided limited evidence for neuropathic pain management. A systematic review of nortriptyline for neuropathic pain found insufficient evidence to support its use as a first-line treatment for neuropathic pain conditions [8]. The review identified only six studies with 310 participants, and the quality of evidence was considered very low due to methodological limitations and small sample sizes [8].

Clinical trials examining tricyclic antidepressants for specific neuropathic pain conditions have shown mixed results. A placebo-controlled trial of nortriptyline for chronic low back pain demonstrated a modest but statistically significant reduction in pain intensity, with a 22% pain reduction compared to 9% with placebo [9]. However, the clinical significance of this improvement was questioned, and the study emphasized the need for careful risk-benefit assessment [9].

The mechanism of action underlying potential analgesic effects of tricyclic antidepressants involves modulation of descending pain pathways through inhibition of serotonin and norepinephrine reuptake. Research has suggested that the analgesic effects of tricyclic antidepressants are mediated through noradrenergic mechanisms, which may be relevant to butriptyline given its pharmacological profile [9]. However, the relative importance of serotonergic versus noradrenergic mechanisms in pain modulation varies among different tricyclic antidepressants.

Current clinical guidelines for neuropathic pain management recommend other medications with stronger evidence bases, such as gabapentin, pregabalin, and duloxetine, as first-line treatments [10]. Tricyclic antidepressants are typically considered second-line options due to their side effect profiles and limited efficacy evidence. The position of butriptyline in neuropathic pain management would likely be similar to other tricyclic antidepressants, requiring individual risk-benefit assessment.

Functional Gastrointestinal Disorders

The therapeutic application of butriptyline in functional gastrointestinal disorders is not supported by direct clinical evidence. However, research on tricyclic antidepressants in functional dyspepsia and irritable bowel syndrome provides relevant information about the potential role of these medications in gastrointestinal disorders.

Clinical studies examining tricyclic antidepressants for functional dyspepsia have shown limited and inconsistent results. A comparative study of duloxetine and nortriptyline in functional dyspepsia patients found that both medications provided significant symptom improvement, but the overall evidence for tricyclic antidepressants in functional dyspepsia remains weak [11]. The study suggested that tricyclic antidepressants may exert beneficial effects through modulation of visceral hypersensitivity rather than direct effects on gastrointestinal motility.

Research on amitriptyline, a tricyclic antidepressant with similar properties to butriptyline, has provided some evidence for effectiveness in functional gastrointestinal disorders. A small pilot study of amitriptyline in functional dyspepsia patients showed subjective symptom improvement, although the improvement was not associated with normalization of gastric perceptual responses [12]. The study emphasized the need for larger controlled trials to establish the efficacy of tricyclic antidepressants in functional dyspepsia.

The proposed mechanism of action for tricyclic antidepressants in functional gastrointestinal disorders involves modulation of visceral hypersensitivity through inhibition of serotonin and norepinephrine reuptake. Research has suggested that tricyclic antidepressants may affect gut-brain communication pathways, potentially improving symptoms through central mechanisms rather than direct gastrointestinal effects [11]. The relevance of these mechanisms to butriptyline would depend on its specific pharmacological profile and tissue distribution.

Clinical guidelines for functional gastrointestinal disorders generally recommend tricyclic antidepressants as second-line or adjunctive treatments, with primary emphasis on dietary modifications, probiotics, and prokinetic agents [13]. The evidence base for tricyclic antidepressants in functional gastrointestinal disorders is considered insufficient to support routine use, and treatment decisions should be individualized based on patient symptoms and comorbidities.

Efficacy in Special Populations

The therapeutic application of butriptyline in special populations, including elderly patients, pediatric patients, and pregnant or lactating women, is characterized by limited clinical evidence and specific safety considerations. Research on tricyclic antidepressants in these populations provides relevant context for understanding the potential benefits and risks of butriptyline use.

Elderly Patients: Clinical research on tricyclic antidepressants in elderly patients has demonstrated both efficacy and increased sensitivity to adverse effects. Studies examining nortriptyline in elderly patients with depression have shown significant therapeutic benefits, with maintenance treatment preventing or delaying recurrence of major depressive episodes [14]. However, research has also indicated that elderly patients experience higher rates of side effects and require careful monitoring during tricyclic antidepressant treatment [15].

A comprehensive study of maintenance nortriptyline treatment in elderly patients found that 80-90% of patients remained well during continued treatment, suggesting potential benefits for long-term management of depression in this population [15]. However, the study also noted that patients aged 70 years and older had higher and more rapid rates of recurrence compared to younger elderly patients, indicating the need for individualized treatment approaches [15].

Pediatric Patients: Clinical research on tricyclic antidepressants in children and adolescents has consistently shown lack of efficacy compared to placebo. A comprehensive systematic review of tricyclic antidepressants for depression in children and adolescents found no evidence that these medications lead to higher rates of remission or response compared to placebo [16]. The review included 14 trials with 590 participants and concluded that tricyclic antidepressants are not superior to placebo for treating depression in pediatric populations [16].

Subgroup analyses of pediatric tricyclic antidepressant studies have shown differential responses between children and adolescents, with some evidence suggesting modest benefit in adolescents but no benefit in children [16]. However, the overall evidence does not support the use of tricyclic antidepressants as first-line treatments for pediatric depression, and current guidelines recommend selective serotonin reuptake inhibitors as preferred agents [17].

Pregnancy and Lactation: Clinical evidence for tricyclic antidepressant use during pregnancy and lactation is limited and characterized by potential risks to both mother and fetus. Research on psychotropic medications during pregnancy has emphasized the need for careful risk-benefit assessment, considering both the risks of untreated psychiatric illness and potential medication-related adverse effects [18].

Studies examining tricyclic antidepressants during pregnancy have identified potential risks including congenital abnormalities, preterm birth, and neonatal withdrawal symptoms [19]. However, some tricyclic antidepressants, particularly nortriptyline and amitriptyline, are considered relatively safer options during pregnancy compared to other psychotropic medications [20]. The limited data on butriptyline specifically precludes definitive recommendations for use during pregnancy or lactation.

XLogP3

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AA - Non-selective monoamine reuptake inhibitors

N06AA15 - Butriptyline